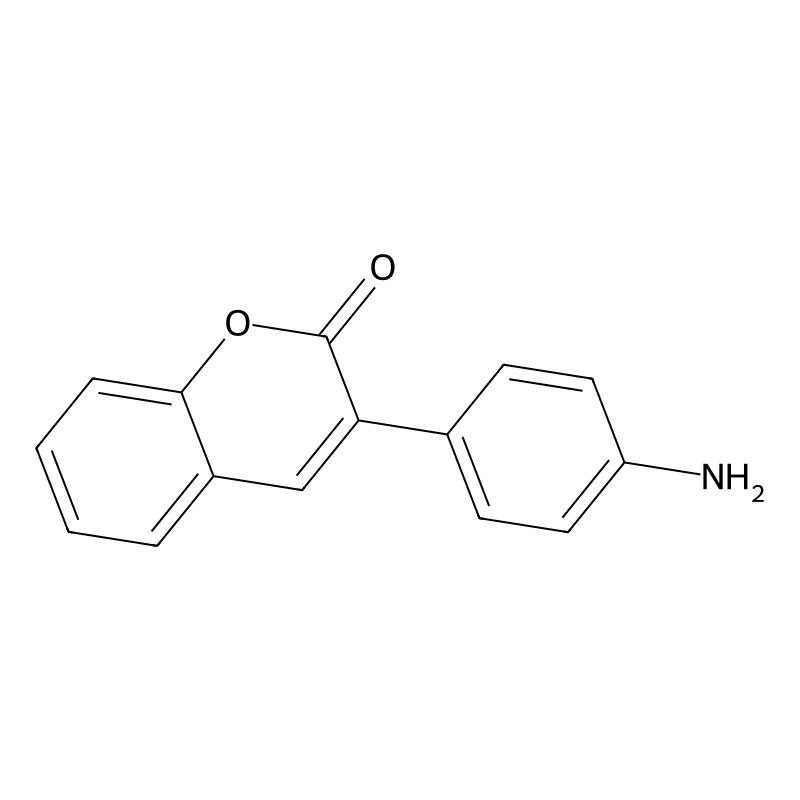3-(4-Amino-phenyl)-chromen-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Synthesis and Characterization:
Biological Activities:
Research suggests that 3-(4-Amino-phenyl)-chromen-2-one possesses various biological activities, including:
- Antioxidant activity: Studies have shown that the compound exhibits free radical scavenging and antioxidant properties, potentially protecting cells from oxidative damage [, ].
- Anticancer activity: In vitro studies indicate that the compound may have antiproliferative effects on some cancer cell lines [, ]. However, further research is needed to understand its potential as an anticancer agent.
- Antimicrobial activity: Some studies report the compound displaying antibacterial and antifungal activity against specific bacterial and fungal strains [, ]. Further investigation is necessary to assess its potential therapeutic applications.
Other Applications:
-(4-Amino-phenyl)-chromen-2-one's potential applications extend beyond its biological activities. Research suggests its use in:
- Fluorescent probes: The compound exhibits fluorescence properties, making it a potential candidate for developing fluorescent probes for various applications [].
- Optoelectronic devices: Studies explore its potential use in the development of organic light-emitting diodes (OLEDs) due to its photoluminescence properties.
3-(4-Amino-phenyl)-chromen-2-one is a chemical compound characterized by its chromen-2-one core structure, which is substituted with an amino group on the phenyl ring. Its molecular formula is C15H11NO2, and it has a molecular weight of 237.25 g/mol. This compound falls within the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The presence of the amino group enhances its reactivity and potential interactions with various biological targets.
- Oxidation: The amino group can be oxidized to form nitro derivatives when treated with oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: The compound can be reduced to yield corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
The primary biological activity of 3-(4-Amino-phenyl)-chromen-2-one involves the inhibition of the enzyme tyrosinase. This enzyme plays a crucial role in the melanogenesis pathway, which is responsible for melanin production. By inhibiting tyrosinase activity, this compound can potentially reduce melanin synthesis, making it of interest in cosmetic applications aimed at skin lightening . Additionally, its antioxidant properties contribute to its potential therapeutic effects against oxidative stress-related diseases.
The synthesis of 3-(4-Amino-phenyl)-chromen-2-one can be achieved through various methods:
- Condensation Reaction: One common approach involves the condensation of 4-amino-benzaldehyde with a suitable chromen-2-one precursor under acidic or basic conditions. Catalysts such as p-toluenesulfonic acid or sodium hydroxide are typically used, and the reaction is performed at elevated temperatures to facilitate product formation.
- Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed multicomponent reactions that allow for efficient synthesis with high yields and selectivity .
- Industrial Production: In industrial settings, large-scale production may involve automated reactors and optimized conditions to ensure high yield and purity, followed by purification techniques like recrystallization or chromatography.
3-(4-Amino-phenyl)-chromen-2-one has several applications across various fields:
- Cosmetics: Due to its ability to inhibit tyrosinase, it is explored in formulations aimed at skin lightening.
- Pharmaceuticals: Its antioxidant and potential anticancer activities make it a candidate for drug development targeting oxidative stress-related diseases.
- Research: This compound serves as a biochemical tool in proteomics research due to its specific interactions with biological targets .
Interaction studies have shown that 3-(4-Amino-phenyl)-chromen-2-one effectively interacts with tyrosinase, leading to decreased melanin production. These studies often utilize spectroscopic techniques to elucidate binding mechanisms and affinities between the compound and its targets. Additionally, molecular docking studies provide insights into its binding modes and potential modifications that could enhance its efficacy .
Several compounds share structural similarities with 3-(4-Amino-phenyl)-chromen-2-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one | Structure | Contains an additional methoxy group that may enhance solubility and biological activity. |
| 4-Hydroxycoumarin | Structure | Known for anticoagulant properties; lacks the amino group found in 3-(4-Amino-phenyl)-chromen-2-one. |
| Coumarin | Structure | A simpler structure without substitutions; widely studied for various biological activities but less potent than derivatives like 3-(4-Amino-phenyl)-chromen-2-one. |
The uniqueness of 3-(4-Amino-phenyl)-chromen-2-one lies in its specific amino substitution on the phenyl ring, which enhances its interaction with biological targets compared to other similar compounds.








